![molecular formula C14H8F3N3O3 B5640941 2,2,2-trifluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5640941.png)
2,2,2-trifluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,2,2-trifluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves condensing 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with different phenyl acetamide derivatives possessing a fluorine atom. The presence of fluorine atoms significantly enhances the antimicrobial properties of the synthesized compounds (Parikh & Joshi, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide, reveals that the phenyl ring is inclined at significant angles with respect to the planar furyl–triazolsulfanyl–acetamide unit, leading to the formation of a hydrogen-bonded two-dimensional framework (Zareef et al., 2008).
Chemical Reactions and Properties
The antimicrobial evaluation of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showcases their potential in combating microbial species, highlighting the role of the oxadiazole core and fluorine substitutions in enhancing biological activity (Gul et al., 2017).
Physical Properties Analysis
The crystal structure and molecular configurations of compounds within this family, such as (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, exhibit intermolecular hydrogen bonds of types N–H…O and N–H…F, contributing to the stability and characteristics of the crystalline form (Pan et al., 2016).
Chemical Properties Analysis
The synthesis and biological assessment of related compounds, such as 1,3,4-Oxadiazoles with 2,5-bis(2,2,2-trifluoroethoxy)phenyl tethers, demonstrate the influence of the oxadiazole ring and trifluoroethoxy groups on the chemical properties, including anti-cancer and anti-diabetic potentials (Shankara et al., 2022).
properties
IUPAC Name |
2,2,2-trifluoro-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)13(21)18-9-5-3-8(4-6-9)11-19-20-12(23-11)10-2-1-7-22-10/h1-7H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPHDOHNKVKMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide |
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